molecular formula C9H6ClF3N2O3 B068139 N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide CAS No. 172215-95-1

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

Cat. No. B068139
M. Wt: 282.6 g/mol
InChI Key: PIOFBQYLNVJKCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nitration, alkylation, and the Dakin-West reaction. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, highlighting the synthetic versatility of similar compounds (Zhang Da-yang, 2004). Another example is the trifluoroacetic acid-catalyzed synthesis of N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, which demonstrates a facile synthetic protocol under moderate conditions (Huiyun Tian et al., 2014).

Molecular Structure Analysis

Molecular structure characterizations of closely related compounds have been performed using techniques like X-ray crystallography. For instance, the structure of 2,2-Dichloro-N-(3-nitrophenyl)acetamide was determined, revealing intermolecular N—H⋯O hydrogen bonds linking molecules into chains (B. Gowda et al., 2008).

Chemical Reactions and Properties

Research has explored various chemical reactions involving similar compounds. For instance, N-halogeno compounds have been studied for their reactivity and potential as electrophilic fluorinating agents, highlighting the chemical versatility and reactivity of such structures (R. Banks et al., 1996).

Physical Properties Analysis

The physical properties of related compounds have been determined through various analytical techniques. Solvatochromism studies, for example, have examined the effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide, offering insights into the physical behavior of similar compounds in solution (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus of studies. For example, a novel Pd-based catalytic system has been developed for the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, showcasing the chemical reactivity and potential applications of related compounds (A. Vavasori et al., 2023).

Scientific Research Applications

Chemical Structure Analysis

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been studied for its structural characteristics. Research has revealed insights into the conformation of the N-H bond in related structures, highlighting variations in bond orientation in derivatives of N-aryl acetamide. For instance, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-methyl group, which contrasts with the anti conformation observed in relation to the meta-nitro group in 2-chloro-N-(3-nitrophenyl)acetamide. These findings underscore the significance of subtle structural differences in influencing the molecular conformation of such compounds (Gowda et al., 2007).

Photoreactivity and Stability

Certain derivatives of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide have been subjected to photoreaction studies, exploring how they behave under UV light in different solvents. For instance, flutamide, a derivative, exhibits different photoreactions in acetonitrile and 2-propanol. In acetonitrile, the photo-induced nitro-nitrite rearrangement is predominant, leading to the generation of phenoxy radicals and nitrogen monoxide. Conversely, in 2-propanol, photoreduction of the nitro group and solvolysis of the trifluoromethyl group occur, demonstrating the compound's diverse reactivity in various solvents, which could be crucial for applications in photochemistry and materials science (Watanabe et al., 2015).

Synthesis and Characterization

The synthesis and characterization of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide derivatives have been a focus of research, aiming to explore their potential applications. For instance, studies have been conducted on the synthesis, crystal structure, and characterization of derivatives like (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide. The insights gained from these studies, including the details of intermolecular hydrogen bonds and molecular configurations, are vital for understanding the chemical behavior and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Pan et al., 2016).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, as more than 50% of the pesticides launched in the last two decades have been fluorinated .

properties

IUPAC Name

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFBQYLNVJKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441857
Record name N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

CAS RN

172215-95-1
Record name N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-acetamido-5-chlorobenzotrifluoride (890 mg, 3.74 mmol) in concentrated H2SO4 (4 mL) at 0° C. was added dropwise 70% HNO3 (0.5 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature for 3 h and it was poured into ice water (15 g). The precipitate was collected by filtration, affording 700 mg of crude 2-acetamido-5-chloro-3-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to give 559 mg of pure 2-acetamido-5-chloro-3-nitrobenzotrifluoride as yellow needles. Mp 190°-2° C., 1H NMR (CDCl3): δ 2.210 (s, 3H), 7.357 (s, 1H), 7.896 (d, 1H, J=2.1 Hz), 8.105 (d, 1 H, J=2.1 Hz).
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 g
Type
reactant
Reaction Step Two

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